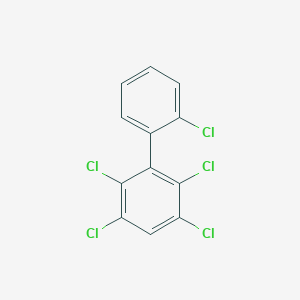

2,2',3,5,6-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXRLHMJGHJGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074218 | |

| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-56-1 | |

| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W2562J42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',3,5',6-Pentachlorobiphenyl (PCB-95): Sources, Environmental Contamination, and Toxicological Implications

Foreword

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose a significant threat to environmental and human health. Among the 209 individual PCB congeners, 2,2',3,5',6-pentachlorobiphenyl (PCB-95) has emerged as a particularly concerning compound due to its prevalence in environmental samples and its potent neurotoxic effects. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the sources, environmental fate, and toxicological mechanisms of PCB-95. By synthesizing current scientific understanding with practical methodological insights, this guide aims to equip the scientific community with the knowledge necessary to address the ongoing challenges posed by this legacy contaminant.

Unveiling 2,2',3,5',6-Pentachlorobiphenyl (PCB-95): A Persistent Threat

Chemical Identity and Physicochemical Properties

2,2',3,5',6-Pentachlorobiphenyl, designated as PCB-95, is a synthetic organochlorine compound with the chemical formula C₁₂H₅Cl₅. It is one of the 209 possible PCB congeners, distinguished by the specific arrangement of five chlorine atoms on the biphenyl backbone. This specific substitution pattern confers a high degree of chemical stability and resistance to degradation, which were desirable properties for its industrial applications but are now the root of its environmental persistence.

The physicochemical properties of PCB-95 are pivotal to understanding its environmental behavior and biological interactions. Its high lipophilicity, indicated by a high octanol-water partition coefficient (Log Kow), drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. Conversely, its low water solubility and vapor pressure contribute to its persistence in soil and sediment, while also allowing for long-range atmospheric transport.

| Property | Value | Source |

| Chemical Formula | C₁₂H₅Cl₅ | |

| Molar Mass | 326.4 g/mol | |

| Appearance | Colorless to light yellow oily liquid or waxy solid | |

| Water Solubility | Very low | |

| Octanol-Water Partition Coefficient (Log Kow) | High (indicative of high lipophilicity) | |

| Vapor Pressure | Low |

graph PCB95_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [penwidth=2];// Biphenyl core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];

// Chlorine atoms C2 -- Cl1 [len=1.2, color="#34A853"]; C2_prime [label="Cl", pos="2.5,0.8!", shape=plaintext, fontcolor="#34A853"]; C3_prime [label="Cl", pos="2.5,-0.8!", shape=plaintext, fontcolor="#34A853"]; C5_prime [label="Cl", pos="-2.5,-0.8!", shape=plaintext, fontcolor="#34A853"]; C6_prime [label="Cl", pos="-2.5,0.8!", shape=plaintext, fontcolor="#34A853"]; C3 -- Cl2 [len=1.2, color="#34A853"]; C5 -- Cl3 [len=1.2, color="#34A853"]; C6 -- Cl4 [len=1.2, color="#34A853"]; C2_ring2 -- Cl5 [len=1.2, color="#34A853"];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Cl1 [label="Cl", shape=plaintext, fontcolor="#34A853"]; Cl2 [label="Cl", shape=plaintext, fontcolor="#34A853"]; Cl3 [label="Cl", shape=plaintext, fontcolor="#34A853"]; Cl4 [label="Cl", shape=plaintext, fontcolor="#34A853"]; Cl5 [label="Cl", shape=plaintext, fontcolor="#34A853"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"]; C7 [pos="0,-1.5!"]; C8 [pos="1.3,-2.25!"]; C9 [pos="1.3,-3.75!"]; C10 [pos="0,-4.5!"]; C11 [pos="-1.3,-3.75!"]; C12 [pos="-1.3,-2.25!"];

Cl1 [pos="2.5,0!"]; Cl2 [pos="2.5,3!"]; Cl3 [pos="-2.5,3!"]; Cl4 [pos="-2.5,0!"]; Cl5 [pos="2.5,-4.5!"];

}

Figure 1. Chemical Structure of 2,2',3,5',6-Pentachlorobiphenyl (PCB-95).

A Legacy of Contamination and Neurotoxicity

The environmental significance of PCB-95 stems from its widespread detection in various environmental matrices and biological tissues, including human samples. Although the production of PCBs was banned in the United States in 1979, these persistent chemicals continue to cycle through the environment, leading to ongoing exposure. PCB-95 is of particular concern due to its demonstrated developmental neurotoxicity. Exposure during critical periods of brain development has been linked to adverse neurological outcomes, making it a priority for research and risk assessment.

Tracing the Origins: Sources of PCB-95 Contamination

A Byproduct of Industrial Progress: Commercial PCB Mixtures

There are no known natural sources of PCBs; their presence in the environment is solely due to human activities. From 1930 to 1977, Monsanto Company was the primary North American producer of commercial PCB mixtures, marketed under the trade name Aroclor. These mixtures were complex combinations of various PCB congeners, and their composition varied depending on the degree of chlorination. The naming convention for Aroclors typically involved a four-digit number, where the last two digits indicated the percentage of chlorine by mass. For example, Aroclor 1254 contained approximately 54% chlorine by weight.

PCB-95 was a significant component of several Aroclor mixtures, particularly those with higher chlorine content. Its presence in these widely used industrial products is the primary historical source of its environmental release.

| Aroclor Mixture | Approximate Weight Percent of PCB-95 | Primary Applications |

| Aroclor 1254 | ~5-8% | Capacitors, transformers, hydraulic fluids |

| Aroclor 1260 | ~1-3% | Plasticizers, flame retardants, inks, adhesives |

Note: The exact percentage of PCB-95 in Aroclor mixtures can vary between different production batches.

The Lingering Legacy: Ongoing Environmental Release

Despite the ban on their production, PCBs, including PCB-95, continue to be released into the environment from several sources:

-

Leakage from Old Equipment: Electrical equipment such as transformers and capacitors manufactured before the ban may still contain PCBs and can leak over time.

-

Improper Disposal and Landfills: Improperly disposed of PCB-containing materials and leakage from old landfills are significant sources of contamination.

-

Environmental Cycling: PCBs are persistent and can cycle between soil, water, and air, leading to their transport over long distances and re-entry into the ecosystem.

-

Building Materials: Older buildings may contain PCBs in materials such as caulking, sealants, and paints, which can be released during renovations or demolition.

The Environmental Journey of PCB-95: Fate and Transformation

A Persistent Presence: Bioaccumulation and Biomagnification

The chemical stability of PCB-95 makes it highly resistant to environmental degradation. Its lipophilic nature leads to its accumulation in the fatty tissues of living organisms. As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification. This results in the highest concentrations of PCB-95 being found in top predators, including humans.

Breaking Down, Slowly: Environmental Degradation Pathways

While highly persistent, PCB-95 is not entirely inert and can undergo slow transformation in the environment through various biotic and abiotic processes.

Microorganisms, particularly bacteria, play a crucial role in the breakdown of PCBs in the environment. The degradation of PCBs by bacteria can occur through two main pathways:

-

Aerobic Degradation: In the presence of oxygen, bacteria can utilize dioxygenase enzymes to attack the biphenyl rings, leading to ring cleavage and eventual mineralization. This process is generally more effective for less chlorinated PCBs.

-

Anaerobic Degradation: Under anaerobic conditions, such as in deep sediments, some bacteria can carry out reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. This process can reduce the toxicity of highly chlorinated PCBs and make them more susceptible to subsequent aerobic degradation.

Several bacterial genera, including Rhodococcus, have been identified as having the ability to degrade PCBs.

In the atmosphere and surface waters, PCBs can undergo photodegradation through the action of sunlight. This process involves the breaking of carbon-chlorine bonds, leading to the formation of less chlorinated congeners or other degradation products. However, the rate and extent of photodegradation are dependent on various factors, including the intensity of solar radiation and the presence of other chemical species.

Once inside a living organism, PCBs can be metabolized by enzymes, primarily the cytochrome P450 system in the liver. This metabolic process aims to make the lipophilic PCBs more water-soluble, facilitating their excretion from the body. The metabolism of PCB-95 can lead to the formation of hydroxylated metabolites (OH-PCBs), which can have their own toxicological properties.

Figure 2. Environmental Degradation Pathways of PCB-95.

The Silent Neurological Assault: Toxicological Profile of PCB-95

The primary toxicological concern associated with PCB-95 is its impact on the developing nervous system.

A Saboteur of Brain Development: Developmental Neurotoxicity

Exposure to PCB-95 during critical windows of neurodevelopment can lead to a range of adverse effects, including alterations in cognitive function, learning, and memory. Studies in animal models have demonstrated that developmental exposure to PCB-95 can lead to changes in dendritic arborization and synaptogenesis in the hippocampus, a brain region crucial for learning and memory.

Hijacking Calcium Signals: Mechanisms of Action

A key mechanism underlying the neurotoxicity of PCB-95 is its ability to disrupt intracellular calcium (Ca²⁺) signaling. Specifically, PCB-95 has been shown to sensitize ryanodine receptors (RyRs), which are calcium channels located on the endoplasmic reticulum. This sensitization leads to an increased release of calcium from intracellular stores, disrupting the precise spatial and temporal regulation of calcium signals that are essential for normal neuronal function.

This dysregulation of calcium signaling can trigger a cascade of downstream events, including the activation of calcium-dependent signaling pathways that are involved in neuronal growth and plasticity. While some of these effects, such as enhanced dendritic growth, may initially appear beneficial, the uncontrolled and persistent nature of this stimulation can lead to aberrant neural circuit formation and ultimately impair brain function.

Figure 3. Neurotoxic Signaling Pathway of PCB-95.

Beyond the Brain: Other Toxicological Endpoints

In addition to its neurotoxic effects, PCB exposure has been associated with a range of other adverse health outcomes, including:

-

Endocrine Disruption: PCBs can interfere with the endocrine system, particularly thyroid hormone signaling.

-

Immunotoxicity: Exposure to PCBs can suppress the immune system, making individuals more susceptible to infections.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as a Group 1 carcinogen, meaning they are carcinogenic to humans.

Detecting the Invisible: Analytical Methodologies for PCB-95

Accurate and sensitive detection of PCB-95 in environmental and biological samples is crucial for assessing exposure and risk.

The Analyst's Toolkit: Standard Methods

Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique for the determination of PCBs. EPA Method 8082A is a widely used method for the analysis of PCBs as Aroclors or as individual congeners in various matrices.

In the Lab: A Step-by-Step Protocol for EPA Method 8082A in Soil/Sediment

The following is a generalized protocol for the analysis of PCB-95 in soil or sediment samples based on EPA Method 8082A. It is essential to consult the official EPA method for detailed procedures and quality control requirements.

1. Sample Preparation:

- Homogenize the soil or sediment sample to ensure representativeness.

- Air-dry the sample or determine the moisture content to report results on a dry weight basis.

- Weigh out a representative subsample (e.g., 10-30 g) for extraction.

2. Extraction:

- Soxhlet Extraction (Method 3540C):

- Mix the sample with anhydrous sodium sulfate to remove residual moisture.

- Place the sample in a Soxhlet extractor.

- Extract with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) for 16-24 hours.

- Pressurized Fluid Extraction (PFE) (Method 3545A):

- Mix the sample with a dispersing agent (e.g., diatomaceous earth).

- Pack the mixture into an extraction cell.

- Extract with a suitable solvent at elevated temperature and pressure.

3. Extract Cleanup:

- The crude extract will contain co-extracted interfering compounds that need to be removed before GC analysis.

- Sulfur Removal: If elemental sulfur is present, it can be removed by treatment with copper or mercury.

- Adsorption Chromatography (Method 3620C): Use a column packed with activated silica gel or florisil to separate PCBs from other organic compounds. Elute the PCBs with a non-polar solvent (e.g., hexane).

4. Concentration:

- Concentrate the cleaned extract to a small, precise volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

5. Instrumental Analysis (GC-ECD or GC-MS):

- Gas Chromatograph (GC) Conditions:

- Injector: Splitless mode, 250 °C

- Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

- Oven Temperature Program: A programmed temperature ramp is used to separate the PCB congeners. A typical program might start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 300 °C), and hold for a period.

- Detector:

- Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs.

- Mass Spectrometer (MS): Provides definitive identification based on the mass-to-charge ratio of the ions.

- Calibration: Prepare a series of calibration standards containing known concentrations of PCB-95 and other target congeners or Aroclor mixtures. A five-point calibration curve is typically used to establish the linearity of the detector response.

- Quantification: Identify and quantify PCB-95 in the sample extract by comparing its retention time and detector response to those of the calibration standards.

Start [label="Soil/Sediment Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prep [label="Sample Preparation\n(Homogenization, Drying)"];

Extraction [label="Extraction\n(Soxhlet or PFE)"];

Cleanup [label="Extract Cleanup\n(Sulfur Removal, Adsorption Chromatography)"];

Concentration [label="Concentration"];

Analysis [label="GC-ECD/MS Analysis"];

End [label="Data Analysis & Reporting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep;

Prep -> Extraction;

Extraction -> Cleanup;

Cleanup -> Concentration;

Concentration -> Analysis;

Analysis -> End;

}

Figure 4. Workflow for EPA Method 8082A.

Conclusion and Future Perspectives

2,2',3,5',6-Pentachlorobiphenyl (PCB-95) remains a significant environmental and public health concern due to its persistence, bioaccumulation, and potent neurotoxicity. A thorough understanding of its sources, environmental fate, and mechanisms of action is essential for developing effective strategies for remediation and risk mitigation.

Future research should focus on several key areas:

-

Improved Remediation Technologies: Developing cost-effective and efficient methods for removing PCBs from contaminated soils and sediments.

-

Biomarkers of Exposure and Effect: Identifying sensitive and specific biomarkers to better assess human exposure to PCB-95 and its associated health risks.

-

Mixture Toxicology: Investigating the combined toxic effects of PCB-95 with other environmental contaminants, as human exposure typically occurs in the context of complex mixtures.

By continuing to advance our scientific knowledge of PCB-95, we can work towards minimizing its impact on the environment and protecting human health for generations to come.

References

-

Polychlorinated biphenyl. In: Wikipedia. ; 2024. Accessed January 15, 2026. [Link]

-

Pcb 95 | C12H5Cl5 | CID 38012. In: PubChem. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

- Lein PJ, Yang D, Pessah IN, et al. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Toxicol Sci. 2016;154(1):1-20.

- Wang Y, Wang J, Wang Y, et al. Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium. Int J Environ Res Public Health. 2021;18(18):9538.

-

Table of Aroclors. US EPA. [Link]. Published October 23, 2025. Accessed January 15, 2026.

-

Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. US EPA. [Link]. Accessed January 15, 2026.

- Leigh MB, Prouzova P, Mackova M, Macek T, Nagle DP, Fletcher JS. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Appl Environ Microbiol. 2006;72(4):2331-2342.

-

PCB-95. Environmental Working Group. [Link]. Accessed January 15, 2026.

- Wayman GA, Yang D, Bose DD, Lesiak A, Ledoux V, Seshadri S, et al.

-

Polychlorinated Biphenyl. Massive Bio. [Link]. Published January 15, 2026. Accessed January 15, 2026.

- Frame GM, Cochran JW, Bøwadt SS. Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.

-

EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. US EPA. [Link]. Accessed January 15, 2026.

-

Representation of the some of the main pathways described for the PCB... ResearchGate. [Link]. Accessed January 15, 2026.

- Wayman GA, Yang D, Bose DD, Lesiak A, Ledoux V, Seshadri S, et al.

-

-

CHEMICAL AND PHYSICAL INFORMATION. In: Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry; 2000. [Link]

-

-

Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Synectics. [Link]. Accessed January 15, 2026.

- Dreier DA, Tanguay RL, Anderson KA. Neurological mechanism of sensory deficits after exposure to non-dioxin-like polychlorinated biphenyls (PCBs) in zebrafish larvae. bioRxiv. 2021.

-

Method 8082A. Specialty Analytical. [Link]. Accessed January 15, 2026.

- Klocke C. Investigation of the Effects of Polychlorinated Biphenyls on Neurodevelopment [dissertation]. University of California, Davis; 2017.

-

2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470. In: PubChem. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

-

2,2',3,5,6-Pentachlorobiphenyl. ESSLAB. [Link]. Accessed January 15, 2026.

-

2,2',3,4',6-Pentachlorobiphenyl. In: PubChem. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

An In-depth Technical Guide to the Carcinogenicity Assessment of 2,2',3,5,6-Pentachlorobiphenyl (PCB-95)

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have been unequivocally linked to carcinogenesis.[1][2] The U.S. National Toxicology Program (NTP) reasonably anticipates them to be human carcinogens, a classification supported by the International Agency for Research on Cancer (IARC), which deems PCBs carcinogenic to humans.[3][4][5] While the carcinogenicity of complex PCB mixtures is well-documented, the risk posed by individual congeners requires a more nuanced assessment. This guide focuses on 2,2',3,5,6-pentachlorobiphenyl (PCB-95), a prevalent non-dioxin-like (NDL) PCB congener noted for its neurotoxic properties.[6][7] We will dissect the distinct mechanistic pathways of NDL-PCBs, contrasting them with their dioxin-like counterparts, and provide a comprehensive experimental framework for a robust carcinogenicity assessment. This document is designed to move beyond mere protocol recitation, offering insights into the causal logic behind each experimental choice, thereby creating a self-validating system for investigation.

The Mechanistic Dichotomy: Dioxin-Like vs. Non-Dioxin-Like PCB Carcinogenicity

The carcinogenic potential of any given PCB congener is fundamentally tied to its molecular structure, which dictates its primary biological interactions. PCBs are broadly categorized into two groups based on their ability to activate the Aryl Hydrocarbon Receptor (AhR).[1]

The Archetypal Pathway: AhR-Mediated Carcinogenesis of Dioxin-Like (DL) PCBs

For context, it is crucial to understand the well-characterized pathway for DL-PCBs. These congeners, such as PCB 126, have a planar structure that allows them to bind with high affinity to the AhR, a ligand-activated transcription factor.[4][8] This binding event initiates a cascade leading to the transcription of numerous genes, including cytochrome P450 enzymes like CYP1A1.[9] The chronic activation of this pathway is a key mechanism behind the carcinogenicity of dioxin and DL-PCBs, contributing to cellular stress, proliferation, and tumor development.[8][10]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for Dioxin-Like PCBs.

The Enigmatic Path: Carcinogenicity of Non-Dioxin-Like (NDL) PCBs like PCB-95

PCB-95, lacking a planar structure due to chlorine atoms at ortho positions, does not effectively bind or activate the AhR.[11] Therefore, its carcinogenic potential must arise from alternative mechanisms. The leading hypotheses, which are not mutually exclusive, include tumor promotion and metabolic activation into genotoxic species.

-

Tumor Promotion: NDL-PCBs may act as potent tumor promoters.[12] In this paradigm, they do not initiate DNA damage themselves but create a microenvironment that encourages the proliferation of cells that have been previously initiated by another carcinogen. This can involve the inhibition of apoptosis or the disruption of gap junctional intercellular communication.

-

Metabolic Activation: A more direct carcinogenic route involves biotransformation. Lower-chlorinated PCBs can be metabolized by cytochrome P450 enzymes into hydroxylated metabolites (OH-PCBs), which can be further oxidized to highly reactive electrophilic intermediates like quinones.[13] These reactive species are capable of forming covalent adducts with DNA, leading to mutations and potentially initiating the carcinogenic process.[13] Studies have shown that PCB-95 is metabolized to OH-PCB95, and this metabolite exhibits significantly higher cytotoxicity than the parent compound, underscoring the toxicological importance of this metabolic pathway.[14][15]

Caption: Proposed metabolic activation pathway for PCB-95 leading to genotoxicity.

A Phased Experimental Framework for Assessing PCB-95 Carcinogenicity

A robust assessment requires a multi-pronged approach, progressing from rapid in vitro mechanistic screens to definitive long-term in vivo bioassays. This framework ensures that experimental choices are informed by preceding data, creating a logical and scientifically defensible investigation.

Caption: High-level workflow for the carcinogenicity assessment of PCB-95.

Phase 1: In Vitro Mechanistic & Screening Assays

Causality: The initial phase aims to rapidly assess two fundamental questions: 1) Does PCB-95 have the potential to directly damage DNA (mutagenicity)? and 2) Can we confirm its non-activity at the AhR, solidifying its classification as an NDL-PCB?

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for amino acid synthesis.[16] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. The inclusion of a mammalian liver S9 fraction allows for the detection of metabolites that are mutagenic.

-

Step-by-Step Methodology:

-

Strain Preparation: Prepare overnight cultures of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Dose Range Finding: Perform a preliminary toxicity test to determine a non-toxic dose range of PCB-95 for the bacterial strains.

-

Metabolic Activation: Prepare S9 mix from the livers of rats induced with an appropriate agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

-

Plate Incorporation Assay:

-

To 2.0 mL of molten top agar at 45°C, add:

-

0.1 mL of bacterial culture.

-

0.1 mL of PCB-95 test solution (in a suitable solvent like DMSO) or solvent control.

-

0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

-

-

Vortex gently and pour onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

-

Self-Validation & Interpretation: A positive result is a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control. The system is validated by including known mutagens as positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9). For NDL-PCBs, the result is often negative, suggesting a non-genotoxic mechanism.[12] However, a positive result, particularly in the presence of S9, would be strong evidence for metabolic activation to a mutagenic species.[13]

Protocol 2: AhR Activation Reporter Gene Assay

-

Principle: This assay uses a mammalian cell line (e.g., human hepatoma, HepG2) engineered to contain a reporter gene (e.g., luciferase) under the control of a Dioxin Response Element (DRE). Activation of the AhR pathway will drive the expression of the reporter gene, which can be easily quantified.

-

Step-by-Step Methodology:

-

Cell Culture: Culture HepG2 cells transiently or stably transfected with a pGL3-DRE-luciferase reporter plasmid.

-

Dosing: Seed cells in 96-well plates. After 24 hours, replace the medium with a fresh medium containing various concentrations of PCB-95. Include a vehicle control (DMSO) and a potent AhR agonist as a positive control (e.g., TCDD or PCB 126).

-

Incubation: Incubate cells for 24 hours to allow for receptor binding, nuclear translocation, and reporter gene expression.

-

Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

-

Self-Validation & Interpretation: The positive control (TCDD) should show a robust, dose-dependent increase in luciferase activity. As an NDL-PCB, PCB-95 is expected to show no significant increase in luminescence compared to the vehicle control. This result experimentally confirms that PCB-95 does not operate through the classical DL-PCB pathway, directing further investigation toward alternative mechanisms.

Phase 2: In Vivo Carcinogenicity Bioassay

Causality: While in vitro tests provide mechanistic clues, the definitive assessment of carcinogenicity requires a long-term study in a whole-animal model. This accounts for complex ADME (Absorption, Distribution, Metabolism, Excretion) properties and systemic effects that cannot be replicated in a dish.

Protocol 3: Two-Year Rodent Bioassay (Rat Model) - Adapted from NTP TR-520 [17]

-

Principle: This is the gold standard for carcinogenicity testing. Animals are exposed to the test article for the majority of their lifespan, and a comprehensive histopathological evaluation is performed to identify any increase in tumor incidence.

-

Step-by-Step Methodology Outline:

-

Animal Model: Use a well-characterized rat strain, such as the female Harlan Sprague-Dawley rat, which has been shown to be sensitive to PCB-induced carcinogenesis.[5][18]

-

Dose Selection: Based on sub-chronic toxicity studies, select at least three dose levels plus a vehicle control group. Doses should include a maximum tolerated dose (MTD) and lower doses relevant to potential human exposure.

-

Administration: Administer PCB-95 via oral gavage, 5 days per week, for up to 104 weeks. This route mimics a primary route of human exposure (ingestion).

-

In-Life Monitoring: Conduct daily clinical observations and weekly body weight measurements. Monitor for any signs of toxicity or tumor development.

-

Terminal Endpoint: At the end of the 2-year study, perform a complete necropsy on all animals.

-

Histopathology: Collect all major organs and any gross lesions. Process tissues for microscopic examination by a qualified veterinary pathologist. Pay special attention to the liver, thyroid, and lungs, which are known targets for PCBs.[5][19][20]

-

-

Self-Validation & Interpretation: The study's validity rests on low mortality in the control group and rigorous, blinded pathological review. A positive carcinogenic finding is a statistically significant, dose-dependent increase in the incidence of benign or malignant neoplasms in any organ compared to the vehicle control group.

Data Presentation: Summarizing In Vivo Findings

Quantitative data from long-term bioassays are most effectively presented in a tabular format. Below is an example table, structured after NTP reports, illustrating how data for liver neoplasms would be summarized.

| Treatment Group (Dose) | Number of Animals Examined | Hepatocellular Adenoma | Cholangiocarcinoma | Overall Liver Neoplasms |

| Vehicle Control | 50 | 2 (4%) | 0 (0%) | 2 (4%) |

| Low Dose | 50 | 8 (16%) | 3 (6%) | 11 (22%) |

| Mid Dose | 50 | 15 (30%) | 7 (14%)* | 21 (42%) |

| High Dose | 50 | 25 (50%) | 12 (24%) | 33 (66%)** |

| *Statistically significant (p < 0.05); *Statistically significant (p < 0.01) | ||||

| (Note: Data are hypothetical and for illustrative purposes only, modeled after findings for other PCB congeners.)[4][18] |

Synthesis and Weight of Evidence

The carcinogenicity assessment of PCB-95 is a process of evidence integration. The expected outcome of the proposed experimental framework is as follows:

-

Confirmation of NDL Status: The AhR reporter assay will likely confirm that PCB-95 does not activate the dioxin pathway.

-

Evidence of Metabolic Activation: While the Ames test may be negative, positive findings of cytotoxicity and DNA adduct formation from its metabolites (OH-PCB95, quinones) would point towards a genotoxic mechanism via metabolic activation.[13][15]

-

Definitive Carcinogenicity: The 2-year rodent bioassay provides the ultimate answer. An increased incidence of tumors, particularly in the liver, would constitute clear evidence of carcinogenic activity in rodents.[5][19]

References

-

Knerr, S., & Schrenk, D. (2006). Carcinogenicity of "non-dioxinlike" polychlorinated biphenyls. Critical Reviews in Toxicology, 36(9), 663-694. [Link]

-

National Toxicology Program. (2006). Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female Harlan Sprague-Dawley rats (gavage studies). NTP Technical Report Series, (529), 1-240. [Link]

-

Lauby-Secretan, B., Loomis, D., Grosse, Y., El Ghissassi, F., Bouvard, V., Benbrahim-Tallaa, L., ... & Straif, K. (2013). Carcinogenicity of polychlorinated biphenyls and polybrominated biphenyls. The Lancet Oncology, 14(4), 287-288. [Link]

-

Glauert, H. P., Tharappel, J. C., & Spear, B. T. (2001). The role of oxidative stress in the carcinogenic effects of polychlorinated biphenyls. In PCBs: Recent Advances in Environmental Toxicology and Health Effects (pp. 289-294). University Press of Kentucky. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Uwimana, E., Li, X., Wu, D., Kania-Korwel, I., & Lehmler, H. J. (2016). 2, 2', 3, 5', 6-Pentachlorobiphenyl (PCB 95) Is Atropselectively Metabolized to para-Hydroxylated Metabolites by Human Liver Microsomes. Chemical Research in Toxicology, 29(11), 1871-1881. [Link]

-

Uwimana, E., Li, X., Wu, D., Kania-Korwel, I., & Lehmler, H. J. (2016). 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) Is Atropselectively Metabolized to para-Hydroxylated Metabolites by Human Liver Microsomes. Chemical Research in Toxicology, 29(11), 1871–1881. [Link]

-

Liu, Y., Zhang, Y., Wang, X., & Zhang, Y. (2020). Cytotoxicity of 2, 2', 3, 5', 6-Pentachlorobiphenyl (PCB95) and its metabolites in the chicken embryo liver cells of laying hens. Ecotoxicology and Environmental Safety, 190, 110091. [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

-

Indiana Public Media. (2013). PCB Exposure Can Bring Higher Risk Of Cancer. [Link]

-

National Toxicology Program. (2021). Polychlorinated Biphenyls. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Ludewig, G., Lehmann, L., Esch, H., & Robertson, L. W. (2008). Metabolic activation of PCBs to carcinogens in vivo--a review. Environmental Toxicology and Pharmacology, 25(2), 241-247. [Link]

-

Environmental Working Group (EWG). (n.d.). PCB-95. Human Toxome Project. Retrieved from [Link]

-

National Toxicology Program. (2011). Polychlorinated Biphenyls. In Report on Carcinogens, Twelfth Edition. [Link]

-

Faroon, O., Keith, S., Jones, D., & De Rosa, C. (2001). Carcinogenic effects of polychlorinated biphenyls. Toxicology and Industrial Health, 17(2), 41-62. [Link]

-

Kania-Korwel, I., Shaikh, N., Li, X., & Lehmler, H. J. (2012). 2, 2', 3, 5', 6-Pentachlorobiphenyl (PCB 95) and its hydroxylated metabolites are enantiomerically enriched in female mice. Environmental Science & Technology, 46(11), 6322-6330. [Link]

-

Pessah, I. N., Cherednichenko, G., & Lein, P. J. (2010). Neurotoxicity of polychlorinated biphenyls and related organohalogens. Journal of Toxicology and Environmental Health, Part B, 13(2-4), 363-392. [Link]

-

Nault, R., Fader, K. A., Kirby, P., Ahmed, S., Kovalova, N., Williams, K. J., ... & Zacharewski, T. R. (2015). Aryl hydrocarbon receptor ligands of widely different toxic equivalency factors induce similar histone marks in target gene chromatin. Toxicological Sciences, 147(2), 439-451. [Link]

-

Wayman, G. A., Yang, D., Bose, D. D., Lesiak, A., Ledoux, V., Bruun, D., ... & Pessah, I. N. (2012). The environmental neurotoxicant PCB 95 promotes synaptogenesis via ryanodine receptor-dependent miR132 upregulation. Journal of Neuroscience, 32(42), 14503-14514. [Link]

-

Fujii-Kuriyama, Y., & Kawajiri, K. (2010). The aryl hydrocarbon receptor in neurotoxicity: an intermediator between dioxins and neurons in the brain. Journal of the Neurological Sciences, 293(1-2), 1-6. [Link]

-

CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

-

Knerr, S., & Schrenk, D. (2006). Carcinogenicity of “Non-Dioxinlike” Polychlorinated Biphenyls. Critical Reviews in Toxicology, 36(9), 663–694. [Link]

-

Bandara, S. B., Kania-Korwel, I., & Lehmler, H. J. (2021). Enantioselective Toxicity Effects of 2, 2', 3, 5', 6-Pentachloro Biphenyl (PCB-95) on Developing Brain. Bulletin of Environmental Contamination and Toxicology, 107(2), 351-360. [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. [Link]

-

Wigestrand, M. B., Løken, M., Lund, I. O., Fonnum, F., & Mariussen, E. (2018). PCB95 and PCB153 change dopamine levels and turn-over in PC12 cells. Toxicology Letters, 283, 1-9. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). [Link]

-

Armstrong, J. L., Gopen, G. C., & Kodavanti, P. R. (2022). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. Toxics, 10(11), 675. [Link]

-

Denison, M. S., Soshilov, A. A., He, G., DeGroot, D. E., & Zhao, B. (2011). The aryl hydrocarbon receptor: a key bridging molecule of external and internal chemical signals. Annual Review of Pharmacology and Toxicology, 51, 393-415. [Link]

-

National Toxicology Program. (2006). Toxicology and Carcinogenesis Studies of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) (CAS No. 57465-28-8) in Female Harlan Sprague-Dawley Rats (Gavage Studies). NTP Technical Report Series No. 520. [Link]

-

Al-Harbi, M. S. (2025). Human Health Effects of Polychlorinated Biphenyls: From Exposure Pathways to Clinical Evidence. Journal of Multidisciplinary Engineering Science and Technology, 12(9). [Link]

-

Ohta, S., & Nakao, T. (2021). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. epa.gov [epa.gov]

- 4. Polychlorinated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) Is Atropselectively Metabolized to para-Hydroxylated Metabolites by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Metabolic Activation of PCBs to Carcinogens in Vivo – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) Is Atropselectively Metabolized to para-Hydroxylated Metabolites by Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of 2,2',3,5',6-Pentachlorobiphenyl (PCB95) and its metabolites in the chicken embryo liver cells of laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carcinogenicity of "non-dioxinlike" polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ewg.org [ewg.org]

- 21. tandfonline.com [tandfonline.com]

Methodological & Application

Analytical methods for 2,2',3,5,6-Pentachlorobiphenyl detection

Executive Summary & Biological Context

2,2',3,5,6-Pentachlorobiphenyl (PCB 95) represents a unique challenge in analytical toxicology and drug development. Unlike dioxin-like PCBs that act via the Aryl Hydrocarbon Receptor (AhR), PCB 95 is a potent Ryanodine Receptor (RyR) sensitizer . It stabilizes RyR1 and RyR2 channels in the "open" state, altering intracellular calcium (

The Analytical Challenge:

-

Chirality: PCB 95 exists as stable atropisomers (aR- and aS-PCB 95) due to restricted rotation caused by three ortho-chlorine substituents. These enantiomers exhibit differential metabolic rates (via CYP2B) and potentially distinct neurotoxic potencies.

-

Matrix Interference: In biological tissues (brain, plasma, liver), lipid content interferes with trace-level detection.

-

Isomer Specificity: Standard GC methods often co-elute PCB 95 with other congeners (e.g., PCB 66 or 101) if not optimized.

This Application Note provides a validated workflow for the enantiospecific extraction, cleanup, and quantitation of PCB 95, coupled with a functional RyR bioassay for validation in drug discovery contexts.

Workflow Overview

The following diagram illustrates the critical decision points between standard quantitation and chiral profiling.

Figure 1: Integrated workflow for PCB 95 analysis, separating quantitation tracks from chiral profiling and functional validation.

Protocol 1: Sample Preparation (The "Clean" Extract)

Objective: Isolate PCB 95 from lipid-rich biological matrices without altering enantiomeric ratios.

Reagents:

-

Internal Standard (IS):

-labeled PCB 95 (Cambridge Isotope Labs or Wellington Labs). Crucial for Isotope Dilution Quantitation. -

Extraction Solvent: Hexane:Acetone (1:1 v/v).

-

Cleanup: Sulfuric Acid (

, ACS grade), Activated Florisil.

Step-by-Step Methodology:

-

Homogenization & Spiking:

-

Weigh 1–5 g of wet tissue. Homogenize with anhydrous sodium sulfate (

) until a free-flowing powder is formed. -

Critical Step: Spike with 10 ng of

-PCB 95 before extraction. This corrects for recovery losses and matrix effects (Self-Validating Step).

-

-

Extraction (Pressurized Liquid Extraction - PLE):

-

Load sample into PLE cell (e.g., Dionex ASE).

-

Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

-

Solvent: Hexane:Acetone (1:1).

-

Alternative: Soxhlet extraction for 16 hours (Hexane:Acetone) if PLE is unavailable.

-

-

Lipid Removal (Acid Digestion):

-

PCB 95 is stable in acid; lipids are not.

-

Transfer extract to a separatory funnel.[4] Add concentrated

(1:1 volume ratio to extract). -

Gently shake and vent. Discard the bottom acid/lipid layer.

-

Repeat acid wash until the acid layer remains colorless.

-

Why this works: This aggressive cleanup removes >99% of lipids that would otherwise ruin the GC column and source, without degrading the PCB congener.

-

-

Fractionation (Florisil):

-

Pass the hexane layer through a calibrated Florisil column (activated at 130°C).

-

Elute PCB 95 with 100% Hexane (Fraction 1). Most polar interferences remain on the column.

-

Concentrate to 50

under nitrogen stream.

-

Protocol 2: Instrumental Analysis

Tier A: Total Quantitation (Achiral GC-MS/MS)

System: Triple Quadrupole GC-MS (e.g., Agilent 7010 or Thermo TSQ). Column: DB-5ms or Rtx-PCB (30m x 0.25mm x 0.25µm).

Acquisition Parameters (MRM Mode): Using Multiple Reaction Monitoring (MRM) ensures specificity even in dirty matrices.

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| PCB 95 | 325.8 ( | 255.9 ( | 290.9 ( | 25 |

| 337.8 | 267.9 | 302.9 | 25 |

Note: Precursor ions represent the most abundant isotope in the

Tier B: Enantioselective Analysis (Chiral GC)

Objective: Determine the Enantiomeric Fraction (EF) to assess metabolic processing.

Column: Rt-βDEXsm (Restek) or Chirasil-Dex (Agilent). These are permethylated

Method:

-

Oven Program: 60°C (1 min)

15°C/min to 160°C-

Logic: The slow ramp (1°C/min) is required to resolve the atropisomers, which have identical boiling points and differ only in their interaction with the chiral cavity of the stationary phase.

-

-

Detection: MS in SIM mode (Select Ion Monitoring) for

326, 328. -

Calculation:

-

Validation: Run a racemic standard. EF must be

. Deviation indicates column degradation or matrix interference.

-

Protocol 3: Biological Validation (RyR Assay)

Context: In drug development, detecting the chemical is not enough; confirming its biological activity (RyR sensitization) is often required.

Figure 2: Functional assay to verify RyR-mediated calcium dysregulation.[6]

Method:

-

Cell Culture: Primary rat hippocampal neurons (7 Days in Vitro).

-

Loading: Incubate with Fluo-4 AM (calcium indicator) for 30 min.

-

Exposure: Apply diluted extract (solvent exchanged to DMSO, <0.1% final conc).

-

Readout: Use confocal microscopy to measure spontaneous

oscillation frequency. -

Positive Control: Pure PCB 95 (100 nM).

-

Blockade Check: Co-administer Ryanodine (high dose) or Dantrolene . If the signal is blocked, the activity is RyR-specific.

References

-

U.S. Environmental Protection Agency. (2010).[7][8] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[8][9]Link

-

Wayman, G. A., et al. (2012).[3][6] PCB 95 promotes dendritic growth via ryanodine receptor-dependent mechanisms.[3][6][10] Environmental Health Perspectives. Link

-

Wong, P. W., & Pessah, I. N. (1996). Ortho-substituted polychlorinated biphenyls alter calcium regulation by a ryanodine receptor-mediated mechanism.[1][6] Molecular Pharmacology. Link

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Chiral polychlorinated biphenyls: Absorption, metabolism and excretion. Environmental Science and Pollution Research. Link

-

Restek Corporation. (2023). Chiral Column Selection Guide for Environmental Analysis.Link

Sources

- 1. The environmental neurotoxicant PCB 95 promotes synaptogenesis via ryanodine receptor-dependent miR132 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. escholarship.org [escholarship.org]

- 4. gcms.cz [gcms.cz]

- 5. gcms.cz [gcms.cz]

- 6. The Environmental Neurotoxicant PCB 95 Promotes Synaptogenesis via Ryanodine Receptor-Dependent miR132 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bacwa.org [bacwa.org]

- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 9. epa.gov [epa.gov]

- 10. escholarship.org [escholarship.org]

Application Note: High-Integrity Sample Preparation of 2,2',3,5,6-Pentachlorobiphenyl (PCB 95) in Soil Matrices

[1]

Executive Summary & Scientific Context

2,2',3,5,6-Pentachlorobiphenyl (PCB 95) is a neurotoxic, chiral congener of significant interest in developmental toxicology and environmental persistence studies.[1] Unlike planar dioxin-like PCBs, PCB 95 possesses three ortho-chlorine substitutions, forcing the biphenyl rings into a non-planar configuration.[1] This structural specificity drives its unique ryanodine receptor (RyR) activity but also presents specific challenges in trace analysis.

The Analytical Challenge: Soil matrices act as a complex sink for lipophilic contaminants. The extraction of PCB 95 requires overcoming strong adsorption to soil organic matter (SOM) while managing interferences from elemental sulfur, humic acids, and non-target lipids.

Scope of this Protocol: This guide prioritizes Pressurized Fluid Extraction (PFE/ASE) as the gold standard for quantitative recovery, aligning with EPA Method 3545A . We also discuss QuEChERS as a viable high-throughput alternative for screening.[1] Crucially, this note details the Sulfur Removal (EPA 3660B) and Sulfuric Acid Cleanup steps, which are non-negotiable for protecting downstream GC-MS/MS or GC-ECD instrumentation.

Pre-Analytical Considerations & Sample Handling[1][2][3][4]

Before extraction, the heterogeneity of soil must be addressed. Wet soil prevents solvent penetration in non-polar extractions.[1]

Homogenization and Drying[5]

-

Protocol: Air-dry soil at room temperature (<25°C) in a contaminant-free zone for 48–72 hours.[1]

-

Alternative: Lyophilization (Freeze-drying) is preferred for biological activity studies to prevent thermal degradation of co-contaminants, though PCBs themselves are thermally stable.[1]

-

Sieving: Pass dried soil through a 2-mm stainless steel sieve (ASTM No.[1] 10) to remove gravel and vegetative debris.

-

Grinding: Grind the sieved fraction using a mortar and pestle or a planetary ball mill to a fine powder (<250 µm) to maximize surface area for solvent contact.

Primary Extraction Protocol: Pressurized Fluid Extraction (ASE)

Based on EPA Method 3545A[2]

Rationale: ASE uses elevated temperature (100°C) and pressure (1500 psi) to decrease solvent viscosity and increase diffusivity, breaking the strong solute-matrix interactions in aged soils more effectively than Soxhlet, with significantly reduced solvent usage.

Reagents & Materials

-

Solvent System: Hexane:Acetone (1:1 v/v).[1][3][4] Acetone acts as a polar modifier to swell the soil lattice; Hexane solubilizes the lipophilic PCB 95.

-

Drying Agent: Diatomaceous Earth (DE) or Sodium Sulfate (anhydrous, granular).[1]

-

Surrogate Standard: 2,4,5,6-Tetrachloro-m-xylene (TCMX) or PCB 209 (if not expected in sample).[1]

Workflow Diagram

Caption: Figure 1. Optimized Pressurized Fluid Extraction (ASE) workflow for PCB 95 recovery from soil matrices.

Step-by-Step Procedure

-

Preparation: Mix 10 g of soil with 10 g of Diatomaceous Earth (DE) to prevent cell clogging and ensure flow.

-

Spiking: Add 50 µL of Surrogate Standard solution directly to the soil/DE mix. Allow to equilibrate for 15 mins.

-

Loading: Transfer mixture to a 33 mL ASE cell. Fill void volume with clean sand to reduce solvent consumption.[1]

-

Extraction Conditions:

-

Concentration: Collect extract and dry over anhydrous sodium sulfate. Concentrate to 1 mL using a gentle stream of nitrogen (TurboVap) or Kuderna-Danish concentrator.[1] Do not let dry completely. [1]

Critical Cleanup Strategies

Based on EPA 3660B (Sulfur) and EPA 3665A (Acid)

Soil extracts almost always contain elemental sulfur and organic matter that will destroy GC columns and suppress MS ionization.

Sulfur Removal (Mandatory)

Elemental sulfur (

-

Method: Copper Powder Technique (EPA 3660B).[1]

-

Procedure:

-

Activate fine copper powder with dilute nitric acid, rinse with water, then acetone.[1][5]

-

Add ~2 g of activated copper to the 1 mL concentrated extract.

-

Shake vigorously for 2 minutes.

-

If copper turns black (copper sulfide formation), sulfur is present.[1] Transfer extract to a new vial and repeat with fresh copper until the copper remains shiny.

-

Sulfuric Acid Cleanup (Matrix Removal)

PCB 95 is chemically stable in acid, allowing the destruction of co-extracted lipids and pigments.

-

Procedure:

-

Add 1 mL concentrated

to the extract. -

Vortex for 30 seconds. Centrifuge to separate phases.

-

The acid layer (bottom) will turn yellow/brown (charred organics).

-

Transfer the hexane layer (top) to a clean vial.

-

Repeat if the acid layer is heavily colored.[1]

-

Alternative Protocol: Modified QuEChERS

For High-Throughput Screening

While ASE is preferred for definitive quantitation, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) offers speed.[1]

Modifications for Soil:

-

Hydration: Weigh 5 g soil into a 50 mL centrifuge tube. Add 5 mL water to hydrate pores (critical step).[1]

-

Extraction: Add 10 mL Acetonitrile (or Hexane:Acetone 1:1). Vortex 1 min.

-

Salting Out: Add QuEChERS salt packet (4 g

, 1 g NaCl). Shake vigorously 1 min. Centrifuge 5 min @ 3000 rpm. -

dSPE Cleanup: Transfer supernatant to a dSPE tube containing PSA (removes humic acids), C18 (removes lipids), and MgSO4 .[1]

-

Note: QuEChERS extracts are often "dirtier" than ASE extracts and may require the copper cleanup step post-extraction.

Analytical Validation & Quality Control

To ensure data trustworthiness, the following criteria must be met.

| QC Parameter | Frequency | Acceptance Criteria | Corrective Action |

| Method Blank | 1 per batch (20 samples) | < 1/2 LOQ | Check reagents, re-extract batch. |

| Lab Control Sample (LCS) | 1 per batch | 70% - 130% Recovery | Check extraction efficiency. |

| Matrix Spike / MS Dup | 1 per batch | 60% - 140% Recovery | Matrix interference confirmed if LCS passes. |

| Surrogate Recovery | Every sample | 60% - 140% Recovery | Re-extract if failed.[1] |

| Internal Standard | Every injection | ± 50% of Calibration Area | Check injection port/MS stability. |

Instrumental Analysis Note

-

GC-ECD: High sensitivity for chlorinated compounds.[1][6] Standard for environmental compliance.

-

GC-MS/MS (Triple Quad): Preferred for complex matrices.[1] Use Multiple Reaction Monitoring (MRM) transitions for PCB 95 (e.g., m/z 326 -> 256).

-

Chiral Analysis: If enantiomeric fractions are required, use a chiral column (e.g., Chirasil-Dex) to separate (+)-PCB 95 and (-)-PCB 95.[1]

References

-

U.S. EPA. (2007).[1] Method 3545A: Pressurized Fluid Extraction (PFE).[2] SW-846 Update IV.[1] [Link]

-

U.S. EPA. (1996).[1] Method 3660B: Sulfur Cleanup.[1][7] SW-846 Update III.[1] [Link]

-

U.S. EPA. (2007).[1][8] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846 Update IV.[1] [Link]

-

Anastassiades, M., et al. (2003).[1][9] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International.[1] [Link]

Sources

- 1. greenrivertech.com.tw [greenrivertech.com.tw]

- 2. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 3. apps.nelac-institute.org [apps.nelac-institute.org]

- 4. response.epa.gov [response.epa.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Synthesis of 2,2',3,5,6-Pentachlorobiphenyl for experimental use

Application Note: Precision Synthesis and Characterization of 2,2',3,5,6-Pentachlorobiphenyl (PCB 95) for Neurotoxicological Assays

Executive Summary

This application note details the laboratory-scale synthesis of 2,2',3,5,6-Pentachlorobiphenyl (PCB 95) , a specific polychlorinated biphenyl congener of high toxicological interest. Unlike commercial Aroclor mixtures, which are complex blends of up to 209 congeners, pure PCB 95 is required to study specific molecular mechanisms—most notably its potent sensitization of the Ryanodine Receptor (RyR) calcium channels.

This protocol utilizes a regioselective Suzuki-Miyaura cross-coupling strategy to overcome the steric hindrance inherent in tri-ortho substituted biaryls. We provide a self-validating workflow including precursor selection, catalytic coupling, purification, and quality control via High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS) compliant with EPA Method 1668C .

Scientific Background & Rationale

The Target: PCB 95

-

IUPAC Name: 2,2',3,5,6-Pentachlorobiphenyl

-

Structure: A biphenyl core with chlorine substituents at positions 2, 3, and 6 on one ring and 2 and 5 on the other (BZ# 95).

-

Chirality: PCB 95 is an atropisomer due to restricted rotation around the biphenyl bond caused by three ortho-chlorines (2, 2', 6). It exists as stable enantiomers that can be resolved on chiral columns.

Mechanism of Action: RyR Sensitization

While dioxin-like PCBs bind the Aryl Hydrocarbon Receptor (AhR), non-dioxin-like (NDL) congeners like PCB 95 exhibit distinct neurotoxicity. Research by Pessah et al. has established that PCB 95 binds to the RyR1 isoform, stabilizing the channel in an "open" conformation. This leads to uncontrolled Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum, altering dendritic arborization and synaptic plasticity.

Figure 1: Mechanistic pathway of PCB 95 neurotoxicity via Ryanodine Receptor sensitization.

Retrosynthetic Strategy

Direct chlorination of biphenyl yields inseparable mixtures. To achieve the specific 2,2',3,5,6-substitution pattern, we employ Suzuki-Miyaura coupling .

Challenge: The target molecule has three ortho substituents (2, 2', 6). This creates significant steric hindrance, making the transmetallation step of the catalytic cycle sluggish. Solution: Use of 2,3,6-trichlorophenylboronic acid and 1-bromo-2,5-dichlorobenzene (or vice versa) under vigorous reflux with a robust palladium catalyst.

Reaction Scheme:

Where:

- = 2,3,6-trichlorophenyl

- = 2,5-dichlorophenyl

Detailed Synthesis Protocol

Safety Warning: PCBs are persistent organic pollutants (POPs) and potential carcinogens. All work must be performed in a certified chemical fume hood. Waste must be segregated as halogenated organic waste and disposed of according to strict environmental regulations.

Reagents & Equipment

| Reagent | Purity | Role |

| 1-Bromo-2,5-dichlorobenzene | >98% | Electrophile |

| 2,3,6-Trichlorophenylboronic acid | >97% | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 2M (aq) | Base |

| Toluene / Ethanol | HPLC Grade | Solvent System |

Step-by-Step Procedure

Step 1: Solvent Degassing (Critical) Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

Combine Toluene (40 mL) and Ethanol (10 mL) in a two-neck round-bottom flask.

-

Sparge with inert gas (Argon or Nitrogen) for 20 minutes using a dispersion tube.

Step 2: Reaction Assembly

-

Add 1-Bromo-2,5-dichlorobenzene (1.0 mmol, 226 mg) to the flask.

-

Add 2,3,6-Trichlorophenylboronic acid (1.2 mmol, 270 mg). Note: Excess boronic acid accounts for potential deboronation.

-

Add 2M Na₂CO₃ (5 mL, previously degassed).

-

Add Pd(PPh₃)₄ (5 mol%, 58 mg) quickly against a counter-flow of Argon.

Step 3: Catalytic Coupling

-

Equip the flask with a reflux condenser and seal under Argon balloon or line.

-

Heat the mixture to vigorous reflux (approx. 90°C internal temp) for 24 hours .

-

Insight: The long reflux time is necessary to overcome the steric barrier of the tri-ortho substitution.

-

-

Monitor reaction progress via TLC (Hexanes). Look for the disappearance of the aryl bromide.

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with diethyl ether (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Flash Chromatography: Use a silica gel column. Elute with 100% Hexanes. PCBs are highly lipophilic and elute quickly, while residual boronic acid and phosphine oxides remain on the column.

-

Recrystallization (Optional): For ultra-high purity (>99%), recrystallize from cold methanol.

Quality Control & Characterization

To validate the identity of PCB 95, we utilize criteria derived from EPA Method 1668C .

GC-MS Analysis

-

Instrument: Agilent 7890 GC / 5977 MSD (or equivalent HRMS).

-

Column: DB-5ms or SPB-Octyl (30m x 0.25mm ID).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program: 100°C (1 min) → 20°C/min → 200°C → 2°C/min → 260°C.

Acceptance Criteria:

-

Retention Time: Must match certified reference standard (e.g., AccuStandard C-095N).

-

Isotope Pattern: The molecular ion cluster (

) at m/z 324, 326, 328 must show the characteristic intensity ratio for 5 chlorine atoms (approx 61:100:65).

NMR Spectroscopy

-

1H NMR (400 MHz, CDCl₃):

-

Due to the lack of symmetry between the rings, expect distinct signals for the protons on Ring A (singlet for H-4/5 if equivalent, or coupled doublets) and Ring B (coupling between H-3, H-4, H-6).

-

Key Diagnostic: The absence of signals in the 7.5–8.0 ppm region (typical of ortho protons) confirms the high degree of ortho chlorination.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and validation of PCB 95.

References

-

Pessah, I. N., et al. (2010).[1][2] "Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity."[2][3] Pharmacology & Therapeutics.[2][3]

-

Lehmler, H. J., & Robertson, L. W. (2001). "Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling." Chemosphere.

-

U.S. Environmental Protection Agency. (2010).[4] "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS."[5]

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology.

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 2,2',3,5,6-Pentachlorobiphenyl (PCB 95) from Aqueous Matrices

Abstract

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol for the isolation of 2,2',3,5,6-Pentachlorobiphenyl (PCB 95) from water samples. PCB 95 is a neurotoxic, chiral congener with high hydrophobicity (

Introduction & Scientific Rationale

The Challenge of PCB 95

While standard EPA methods (e.g., 525.2, 1668C) cover PCBs as a class, PCB 95 requires specific attention due to its atropisomerism and neurotoxicity . Unlike planar PCBs, PCB 95 has three chlorines in the ortho positions (2,2',6), creating steric hindrance that prevents free rotation, resulting in stable chiral enantiomers.

-

Physicochemical Constraint: With a

of ~6.5, PCB 95 is extremely lipophilic. In aqueous samples, it partitions rapidly onto the glass walls of collection vessels and suspended particulate matter (SPM). -

The "Wall Effect" Failure Mode: The most common cause of low recovery in PCB analysis is not cartridge breakthrough, but failure to elute the analyte from the sample container walls. This protocol integrates a mandatory solvent rinse of the sample bottle into the elution stream.

Mechanistic Principle

We utilize a Reverse-Phase (C18) or Polymeric (DVB) retention mechanism.

-

Retention: The hydrophobic octadecyl or divinylbenzene ligands interact with the biphenyl ring system of PCB 95 via van der Waals forces.

-

Matrix Interference Removal: Washing steps remove polar organic matter (humic/fulvic acids) that can foul downstream GC-ECD/MS injectors.

-

Elution: A non-polar/moderately polar solvent mixture disrupts the hydrophobic interaction, releasing the analyte.

Materials & Reagents

| Component | Specification | Rationale |

| SPE Cartridge | C18 (Octadecyl) end-capped , 500 mg / 6 mL Alternative: Hydrophilic-Lipophilic Balance (HLB) polymeric | C18 provides strong retention for non-polar PCBs. End-capping reduces secondary silanol interactions. |

| Elution Solvent A | Ethyl Acetate (HPLC Grade) | Excellent solubility for PCBs; disrupts hydrophobic bonds. |

| Elution Solvent B | Dichloromethane (DCM) (HPLC Grade) | High elution strength for recovering analytes adsorbed to glass walls. |

| Conditioning Solvent | Methanol (MeOH) | Wets the hydrophobic sorbent ligands. |

| Drying Agent | Anhydrous Sodium Sulfate ( | Removes residual water from the extract to prevent GC interference. |

| Surrogate Standard | Self-Validating System: Corrects for extraction losses and matrix effects. | |

| Sample Preservative | Sodium Thiosulfate ( | Dechlorinates tap water to prevent oxidation of analytes. |

Experimental Protocol

Phase 1: Sample Pre-treatment

-

Objective: Stabilize analyte and integrate internal standards.

-

Critical Step: Do NOT filter the sample if possible. PCBs adsorb to filters. If particulates are high, use a glass-fiber filter and extract the filter separately (Soxhlet) or add the filter to the elution vial.

-

Collection: Collect 1.0 L of water in an amber glass bottle with a PTFE-lined cap.

-

Dechlorination: Add 50 mg

if residual chlorine is present. -

Surrogate Spiking: Spike 10-50 µL of Surrogate Standard (e.g.,

-PCB 95) directly into the water sample.-

Note: Allow 15-30 minutes for equilibration. This ensures the surrogate mimics the native analyte's interaction with the matrix and container walls.

-

-

Modifier Addition: Add 5 mL Methanol to the 1 L sample (0.5% v/v).

-

Why? This acts as a wetting agent, preventing PCB 95 from adhering too strongly to the glass before it reaches the cartridge.

-

Phase 2: Solid-Phase Extraction (SPE)[1][2]

Step 1: Conditioning[1]

-

Rinse cartridge with 5 mL Ethyl Acetate (removes impurities).[2]

-

Rinse with 5 mL Dichloromethane (DCM) .

-

Condition with 10 mL Methanol . Do not let the cartridge go dry.

-

Equilibrate with 10 mL Reagent Water .

Step 2: Loading

-

Load the sample at a flow rate of 10–15 mL/min .

-

Causality: Faster flow rates (>20 mL/min) reduce the residence time, risking breakthrough of the hydrophobic PCB 95 due to slow mass transfer kinetics.

-

-

Do not let the sorbent dry during loading.

Step 3: The "Bottle Rinse" (Critical)

-

Mechanism:[3][4][5][6] After the sample passes through, significant PCB 95 remains on the glass bottle walls.

-

Allow the sample bottle to drain completely.

-

Dry the Cartridge: Apply full vacuum for 10–15 minutes to remove interstitial water. Residual water blocks organic solvent access to the pores.

Step 4: Elution

-

Rinse 1: Add 5 mL Ethyl Acetate to the original sample bottle. Cap and shake vigorously to dissolve wall-bound PCBs.

-

Transfer this rinse solvent to the SPE cartridge.[3] Soak for 1 minute, then elute into the collection vial by gravity or low vacuum.

-

Rinse 2: Add 5 mL Dichloromethane (DCM) to the original sample bottle. Shake vigorously.

-

Transfer to the SPE cartridge.[3] Soak for 1 minute, then elute.

-

Rinse 3: Repeat with another 5 mL DCM (optional, for high sensitivity).

Phase 3: Extract Drying & Concentration

-

Pass the combined eluate through a small funnel containing 5 g Anhydrous Sodium Sulfate (wetted with DCM) to remove residual water.

-

Concentrate the extract to ~1 mL using a gentle stream of Nitrogen at 35°C (TurboVap or N-Evap).

-

Solvent Exchange: Add 5-10 mL n-Hexane or Isooctane .

-

Concentrate again to final volume (e.g., 1.0 mL).

-

Why? DCM is not compatible with ECD detectors and can cause peak tailing in MS. Hexane is the ideal injection solvent.

-

Workflow Visualization

Figure 1: SPE Workflow emphasizing the critical bottle rinse step to recover hydrophobic PCB 95 adsorbed to container walls.

Quality Control & Validation

To ensure Trustworthiness , every batch must include:

| QC Parameter | Acceptance Criteria | Corrective Action |

| Surrogate Recovery | 70% – 130% | If <70%, check bottle rinse efficiency and cartridge drying step. |

| Laboratory Reagent Blank (LRB) | < Method Detection Limit (MDL) | If contaminated, check solvent purity and glassware cleaning (bake at 450°C). |

| Laboratory Fortified Blank (LFB) | 80% – 120% recovery | Verify spiking solution concentration and instrument calibration. |

| Breakthrough Check | < 5% in backup cartridge | If >5%, reduce flow rate or switch to high-capacity (1g) cartridge. |

Method Performance Data (Typical)

-

MDL: 0.5 – 2.0 ng/L (ppt) using GC-µECD.

-

Linearity:

(5 – 500 ng/L). -

Precision (RSD): < 15% at 100 ng/L.

Troubleshooting Guide

Figure 2: Logic flow for diagnosing low recovery issues specific to hydrophobic analytes.

References

-

U.S. EPA. (1995).[7] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[8][9][10] Revision 2.0. Link

-

U.S. EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[7][11]Link

-

United Chemical Technologies (UCT). (2019). Solid Phase Extraction of Organochlorine Pesticides and PCBs by EPA Method 608.3.[3] Application Note. Link

-

Thermo Fisher Scientific. (2012). Extraction of Semivolatile Organic Compounds from Water Using AutoTrace 280 Solid-Phase Extraction Cartridges. Application Note 1076. Link

-

Horizon Technology. (2020).[4] Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction.[4]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. unitedchem.com [unitedchem.com]

- 4. news-medical.net [news-medical.net]

- 5. interchim.fr [interchim.fr]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. epa.gov [epa.gov]

- 9. amchro.com [amchro.com]

- 10. settek.com [settek.com]

- 11. epa.gov [epa.gov]

Troubleshooting & Optimization

Addressing matrix effects in the analysis of 2,2',3,5,6-Pentachlorobiphenyl in fatty tissues

Technical Support Center: PCB 95 Analysis in Fatty Matrices Subject: Troubleshooting Matrix Effects & Recovery Issues for 2,2',3,5,6-Pentachlorobiphenyl (PCB 95) Ticket ID: #PCB95-LIPID-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties analyzing PCB 95 (2,2',3,5,6-Pentachlorobiphenyl) in high-fat matrices (adipose tissue, blubber, or lipid-rich plasma). This is the "Fatty Tissue Paradox" of organochlorine analysis: the matrix that most effectively bioaccumulates the analyte is also the matrix most hostile to the analytical instrumentation.

In fatty tissues, lipids are not just a contaminant; they are a gross interference .[1] If not removed ( < 1% residual lipid), they will accumulate in the GC inlet and column head, creating "active sites" that degrade labile compounds, shift retention times, and suppress ionization in the MS source.[1]

This guide addresses the three critical failure points: Lipid Removal , Instrumental Matrix Effects , and Quantification Logic .[1]

Module 1: Sample Preparation (The First Line of Defense)

User Question: "My internal standard recoveries are erratic (<40%), and my GC liner is turning black after only 10 injections. Is my extraction too aggressive?"

Scientist Response:

The issue is likely not "aggressive" extraction, but rather incomplete cleanup . PCB 95 is highly lipophilic (

The Protocol: Destructive vs. Non-Destructive Cleanup For PCB 95, you must employ a multi-stage defense. We recommend a destructive cleanup (Acid Silica) followed by size exclusion if necessary.[1]

-

Acid Silica (The Workhorse): PCBs are stable in concentrated sulfuric acid (

), whereas lipids (triglycerides) are saponified or charred into polar compounds that bind to the silica.[1] -

Gel Permeation Chromatography (GPC): If the lipid content exceeds 500 mg per sample, Acid Silica alone may clog.[1] Use GPC first to remove the bulk high-molecular-weight lipids.

Comparative Cleanup Efficiency Table

| Cleanup Method | Mechanism | PCB 95 Stability | Lipid Removal Capacity | Recommendation |

| Acid Silica ( | Chemical destruction of lipids | High (Stable) | High (>500 mg) | Primary Choice for fatty tissue.[1] |

| GPC (Bio-Beads S-X3) | Size Exclusion (>2000 Da cutoff) | High | Very High (Bulk) | Use as Step 1 for blubber/pure fat.[1] |

| Florisil/Alumina | Adsorption/Polarity | High | Low/Moderate | Use only for final polishing . |

| Saponification (KOH) | Base Hydrolysis | Moderate | High | Avoid. Risk of dechlorination.[1] |

Workflow Visualization: The Lipid Removal Train

The following diagram illustrates the decision logic for cleaning up fatty samples to prevent matrix effects downstream.

Caption: Decision tree for removing lipids. High-fat samples require GPC before Acid Silica to prevent column saturation.[1]

Module 2: Instrumental Matrix Effects (The Invisible Barrier)

User Question: "I see retention time shifts for PCB 95 in my samples compared to the calibration standards. Is this a matrix effect?"

Scientist Response: Yes. This is a classic physical matrix effect .[1] In fatty tissue analysis, even with cleanup, microscopic traces of high-boiling lipids (cholesterol esters, phospholipids) accumulate in the GC column head.[1]

-

Phase Soaking: These lipids act as a "temporary stationary phase," retaining PCB 95 longer than the pure column phase does.

-

Active Sites: Decomposed lipids create adsorptive sites in the liner. Since PCB 95 is a planar molecule (though ortho-substituted), it can interact with these active sites, causing tailing.[1]

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

You cannot "fix" the matrix effect entirely; you must compensate for it. You generally cannot use external calibration for fatty tissues.[1] You must use an isotopically labeled internal standard (e.g.,

-